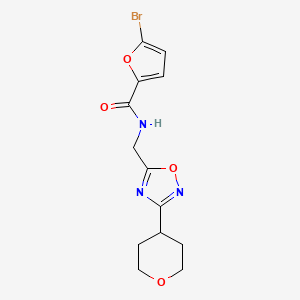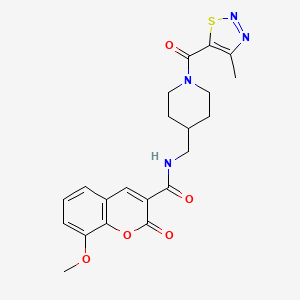
1,5-Dichlorohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dichlorohexane: is an organic compound with the molecular formula C6H12Cl2 . It is a colorless to yellow liquid that is used in various chemical reactions and industrial applications. The compound consists of a six-carbon chain with chlorine atoms attached to the first and fifth carbon atoms. This structural arrangement makes it a versatile intermediate in organic synthesis.
Wirkmechanismus
Target of Action
1,5-Dichlorohexane is a chemical compound with the molecular formula C6H12Cl2
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Understanding the affected pathways and their downstream effects requires further investigation.
Pharmacokinetics
Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the bodyIt’s known that the compound has a molecular weight of 155066 Da , which could influence its pharmacokinetic properties.
Biochemische Analyse
Biochemical Properties
It is known that chlorinated alkanes can interact with various enzymes and proteins, but specific interactions of 1,5-Dichlorohexane have not been reported .
Cellular Effects
Chlorinated alkanes can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Specific effects of this compound have not been documented.
Molecular Mechanism
It is known that chlorinated alkanes can bind to biomolecules and affect enzyme activity , but the specific mechanisms of this compound are not documented.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,5-Dichlorohexane can be synthesized through the chlorination of hexane. The process involves the reaction of hexane with chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction typically proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound often involves the use of more controlled and efficient methods. One common approach is the chlorination of 1,5-hexanediol. This method involves the reaction of 1,5-hexanediol with hydrogen chloride gas in the presence of a catalyst, such as ammonium chloride, at elevated temperatures. The reaction yields this compound with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1,5-Dichlorohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 1,5-hexanediol.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form hexene derivatives.
Oxidation Reactions: The compound can be oxidized to form hexane derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are typically used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed:
Substitution Reactions: 1,5-Hexanediol
Elimination Reactions: Hexene derivatives
Oxidation Reactions: Hexane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,5-Dichlorohexane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biochemical pathways and enzyme mechanisms.
Medicine: It serves as a building block in the synthesis of medicinal compounds and drug candidates.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
1,6-Dichlorohexane: Similar to 1,5-dichlorohexane but with chlorine atoms attached to the first and sixth carbon atoms.
1,4-Dichlorobutane: A shorter chain analogue with chlorine atoms on the first and fourth carbon atoms.
1,2-Dichloroethane: A much shorter chain compound with chlorine atoms on the first and second carbon atoms.
Comparison: this compound is unique due to its specific positioning of chlorine atoms, which allows for distinct reactivity and applications compared to its analogues. For example, 1,6-dichlorohexane has different reactivity patterns due to the increased distance between the chlorine atoms, affecting its use in certain chemical reactions .
Eigenschaften
IUPAC Name |
1,5-dichlorohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2/c1-6(8)4-2-3-5-7/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDMWHORPPOABH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-(8-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B3018703.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B3018705.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B3018708.png)
![2-Isopropylbenzo[d]oxazol-6-amine](/img/structure/B3018709.png)
![4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B3018711.png)
![(3E)-1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B3018712.png)

![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/new.no-structure.jpg)
![N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B3018719.png)
![2-Cyclopropyl-1-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B3018720.png)


